1-乙烯基-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

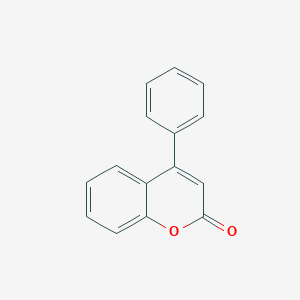

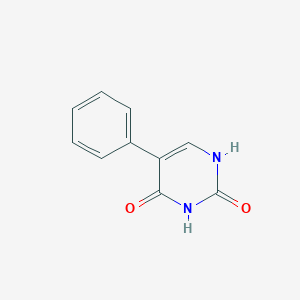

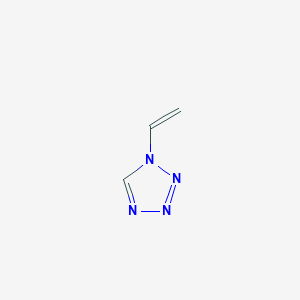

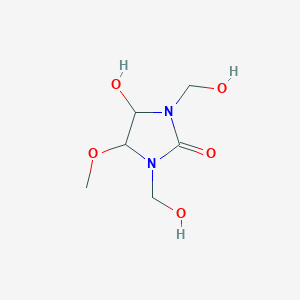

1-Ethenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a ring made of four nitrogen atoms and one carbon atom. Tetrazoles are known for their energetic properties and their utility in various chemical reactions due to the high nitrogen content. Although the provided papers do not directly discuss 1-Ethenyl-1H-tetrazole, they do provide insights into the chemistry of tetrazole derivatives and related compounds.

Synthesis Analysis

The synthesis of tetrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of tetrasubstituted tetraphenylethenes involves Ullmann etherification and McMurry coupling reactions . Similarly, the synthesis of tetrazoles bearing 2,2-bis(trimethylsilyl)ethenyl groups is achieved through a one-pot Ugi four-component condensation reaction, which is a versatile method for constructing a wide array of compounds, including tetrazoles . This method is advantageous due to its simplicity, room temperature conditions, and the use of catalytic amounts of MgBr2·2Et2O.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be quite diverse, with various substituents influencing the overall geometry and properties of the compound. For example, the crystal structure of triphenyl(5-mercapto-1-phenyl-1,2,3,4-tetrazolato)tin(IV) shows a distorted tetrahedral coordination polyhedron around the tin atom, coordinated to three phenyl groups and a tetrazole via a deprotonated -SH group . This highlights the ability of tetrazoles to participate in coordination chemistry, forming stable complexes with metals.

Chemical Reactions Analysis

Tetrazoles are reactive species that can participate in a variety of chemical reactions. The papers provided do not detail reactions of 1-Ethenyl-1H-tetrazole specifically, but they do describe reactions involving tetrazole derivatives. For instance, the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives involves acid-catalyzed decomposition of diaryl diazomethane, which is prepared by oxidation of hydrazone . This indicates that tetrazole derivatives can be synthesized and manipulated through a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the electrochemical properties of tetrasubstituted tetraphenylethenes have been investigated, revealing that different substituents can lead to single or two-electron processes during oxidation . The solubility and the ability to form hydrogen bonding networks are also affected by the nature of the substituents, as seen in the synthesis of various tetraphenylethene derivatives with different amide groups .

科学研究应用

多组分反应与药物设计

包括与1-乙烯基-1H-四唑相关的四唑衍生物在药物化学和药物设计中发挥着重要作用,因为它们与羧酸和酰胺的生物同位素性、代谢稳定性和有益的理化性质。多组分反应(MCRs)提供了一种汇聚路径,可访问各种四唑骨架,提供新颖性、多样性和复杂性。这种方法对于理解含四唑化合物的化学行为、结合模式和结构生物学至关重要,这些化合物是20多种FDA批准的药物的组成部分(Neochoritis, Zhao, & Dömling, 2019)。

电化学性质

对四取代乙烯类化合物的电化学性质的研究,包括可以与1-乙烯基-1H-四唑衍生物有结构关联的四苯基乙烯,突显了这些化合物在开发具有特定电子特性的材料方面的潜力。通过循环伏安法的研究揭示了取代基如何影响这些化合物的电子过程和与溶剂相关的行为(Schreivogel et al., 2006)。

合成及在聚合物中的应用

1H-四唑的烷基化导致了类似2-乙烯基-2H-四唑的衍生物的前体,这些衍生物对于制备新型聚合物和单体材料非常有价值。这种合成方法展示了四唑衍生物在材料科学中的多功能性,为创新材料提供了一条途径,这些材料在各种技术中具有潜在应用(Egorov, Ishchenko, & Alikberov, 2020)。

配位化学

双(四唑-5-基)乙烯衍生物的结构表征过渡金属配合物,包括与1-乙烯基-1H-四唑相关的配合物,在配位化学中具有重要意义。这种配合物提供了设计具有独特性质的材料的见解,例如特定的配位几何构型以及在催化、磁性材料和发光标记物中的潜在应用(Hu, 2008)。

环境应用

利用水作为溶剂的四唑衍生物的环境友好合成展示了在合成复杂有机化合物方面采用绿色化学方法的潜力。这些方法对于减少化学合成的环境影响至关重要,符合科学研究中的可持续发展目标(Yu-zhen, 2007)。

安全和危害

1-Ethenyl-1H-tetrazole presents an extreme risk of explosion by shock, friction, fire, or other sources of ignition . It reacts violently with strong oxidizers and can react exothermically with reducing agents . Heating or burning releases toxic and corrosive nitrogen oxides, carbon monoxide, carbon dioxide .

未来方向

There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles, including 1-Ethenyl-1H-tetrazole . Researchers are still working to develop more efficient and ecofriendly methods for their synthesis . These compounds are being actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals .

属性

IUPAC Name |

1-ethenyltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c1-2-7-3-4-5-6-7/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHYKUNBEOOKRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508963 |

Source

|

| Record name | 1-Ethenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethenyl-1H-tetrazole | |

CAS RN |

17578-18-6 |

Source

|

| Record name | 1-Ethenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

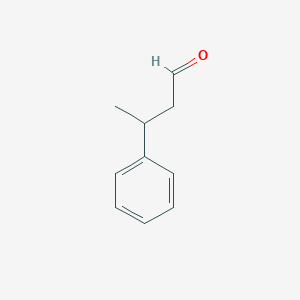

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)

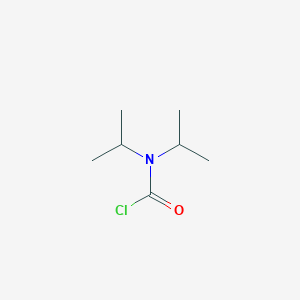

![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

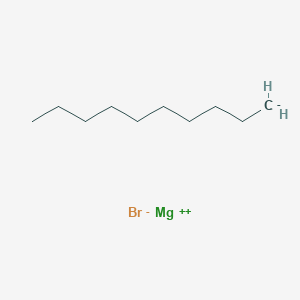

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)